Methyl benzoylformate fundamental properties for researchers
Methyl benzoylformate fundamental properties for researchers
An In-Depth Technical Guide to Methyl Benzoylformate for Researchers
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of methyl benzoylformate (CAS No. 15206-55-0), tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Methyl benzoylformate, also known as methyl phenylglyoxylate, is a versatile organic compound with the molecular formula C9H8O3.[1] It presents as a colorless to pale yellow liquid with a characteristic sweet, fruity, or floral odor.[1][2] This compound is a key intermediate in various industrial and research applications, including pharmaceuticals, agrochemicals, and UV-curable coatings.[1][3][4]
Identifiers and General Properties
| Property | Value |
| IUPAC Name | methyl 2-oxo-2-phenylacetate[5] |
| Synonyms | Methyl phenylglyoxylate, Benzoylformic acid methyl ester[3][6] |
| CAS Number | 15206-55-0[5] |
| EC Number | 239-263-3 |
| Molecular Formula | C9H8O3[1][5] |
| Molecular Weight | 164.16 g/mol [1][5] |
| Appearance | Colorless to pale yellow liquid[1][3][6] |
Physical and Spectroscopic Data
| Property | Value |
| Melting Point | -5 °C[2] to 16 °C[7] |
| Boiling Point | 246-248 °C (decomposes)[5][6] |
| Density | 1.155 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.526 |
| Solubility | Moderately soluble in water; Soluble in organic solvents like ethanol, ether, acetone, and chloroform.[1][5] |
| Vapor Density | 5.6[6][7] |
| Flash Point | 112 °C / 233.6 °F[7] |
| Autoignition Temperature | 508 °C / 946.4 °F[7] |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available for this compound.[8] |
Reactivity and Stability
Methyl benzoylformate is stable under normal storage conditions but is sensitive to air, light, and moisture.[1][5] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[1][6][9]
Key reactions include:
-
Hydrolysis: It can undergo ester hydrolysis to yield benzoylformic acid and methanol (B129727).[1][5]
-
Condensation Reactions: It participates in Claisen and aldol (B89426) condensations.[5]
-
Henry Reaction: It can undergo asymmetric condensation with nitro compounds.[5]
-
Photoinitiation: When exposed to UV light, it acts as a photoinitiator, triggering polymerization in UV-curable resins.[1][4]
Caption: Figure 1: Key Reactivity Pathways of Methyl Benzoylformate
Experimental Protocols
Detailed methodologies for the synthesis and purification of methyl benzoylformate are crucial for reproducible research.
Synthesis Methodologies
Several synthetic routes to methyl benzoylformate have been documented.
Method 1: Esterification of Benzoylformic Acid This is a common laboratory-scale synthesis.
-
Reactants: Benzoylformic acid and methanol.
-
Catalyst: A solid acid catalyst, such as titanium dioxide combined with sulfate (B86663) ions, is often used to promote an environmentally friendly reaction.[5]
-
Procedure:
-
Place benzoylformic acid, an excess of anhydrous methanol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction mixture.
-
Filter the mixture to remove the catalyst.
-
Evaporate the excess methanol under reduced pressure.
-
The crude product can then be purified.
-
Method 2: One-Pot Synthesis from Benzoyl Cyanide This method provides a direct route from benzoyl cyanide.
-
Reactants: Benzoyl cyanide, methanol, water, and concentrated sulfuric acid.[11]
-
Catalyst: A catalyst such as sodium chloride may be used.[11]
-
Procedure:
-
Mix benzoyl cyanide, methanol, catalyst, and water in a reaction vessel.[11]
-
Heat the mixture to 40-60 °C.[11]
-
Slowly add concentrated sulfuric acid dropwise.[11]
-
After the addition is complete, increase the temperature to 60-90 °C and maintain for 2-5 hours.[11]
-
Cool the mixture and separate the organic phase.
-
Neutralize the organic phase with a saturated sodium carbonate solution.[11]
-
Purify the resulting crude product by vacuum distillation.[11]
-
Method 3: Bromination of 2,2-Dimethoxyacetophenone This is a newer, high-yield industrial method.
-
Reactants: 2,2-dimethoxyacetophenone and bromine.[12]
-
Catalyst: 4-methyl-2,6-di-tert-butylphenol.[12]
-
Solvent: Cyclohexane or chlorobenzene.[12]
-
Procedure:
-
In a reaction flask, dissolve 2,2-dimethoxyacetophenone and the catalyst in the chosen solvent.[12]
-
Heat the mixture to 60-70 °C (for cyclohexane) or 110-120 °C (for chlorobenzene).[12][13]
-
Add bromine dropwise. Methyl bromide and hydrogen bromide gas will be evolved.[12]
-
After the addition, continue stirring for one hour.[12]
-
Cool the reaction and purge with nitrogen to remove excess bromine and HBr.[12]
-
Wash the solution with saturated sodium carbonate, separate the organic layer, and remove the solvent by distillation.[12]
-
The final product is obtained by vacuum rectification.[12]
-
Caption: Figure 2: General Experimental Workflow for Synthesis & Purification
Purification Protocol
Purification is critical to obtaining high-purity methyl benzoylformate for research.
-
Method: Radial chromatography or silica (B1680970) gel column chromatography.[10][14]
-
Eluent: A mixture of diethyl ether and hexane (B92381) (e.g., 1:1) or petrol ether and ethyl acetate (B1210297) (e.g., 95:5) is effective.[10][14]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Load the solution onto the prepared chromatography column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The purified ester can be further dried, for example, at 110-112 °C under vacuum (6 mm Hg).[14]
-
Applications in Research and Development
Methyl benzoylformate is a valuable building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2][3]
-
Agrochemicals: It is used in the production of herbicides, such as Benzimidazolinone and metamitron.[1][4]
-
Organic Synthesis: Its reactivity makes it a versatile reagent for creating α-keto esters and α-hydroxy acids.[3]
-
UV Curing & Photoinitiators: In materials science, it is a highly efficient liquid photoinitiator for UV-curable coatings, inks, and adhesives, enabling rapid curing times.[1][4]
-
Cancer Research: It has been identified as a metabolite in cancer cells, suggesting a potential area for further investigation into its role in cancer biology.[5][14]
Caption: Figure 3: Applications of Methyl Benzoylformate
Safety and Handling
While possessing low toxicity, proper handling of methyl benzoylformate is essential.[2]
-
Hazards: May cause skin, eye, respiratory, and digestive tract irritation.[6] It may also cause an allergic skin reaction.[1] The toxicological properties have not been fully investigated.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[6][15]
-
Handling: Use with adequate ventilation, such as in a fume hood, to avoid inhalation.[6] Wash hands thoroughly after handling.[6]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical aid.[6][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidants.[6][9]
References
- 1. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl Benzoylformate [anshulchemicals.com]
- 4. innospk.com [innospk.com]
- 5. Buy Methyl benzoylformate | 15206-55-0 [smolecule.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl benzoylformate(15206-55-0) 13C NMR spectrum [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]
- 12. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN106242967A - The new technique for synthesizing of methyl benzoylformate - Google Patents [patents.google.com]
- 14. Methyl benzoylformate | 15206-55-0 [chemicalbook.com]
- 15. capotchem.cn [capotchem.cn]
